molecular formula C5H10N+ B100335 1-Methylpyrrolinium CAS No. 16032-02-3

1-Methylpyrrolinium

Cat. No. B100335
CAS RN: 16032-02-3
M. Wt: 84.14 g/mol
InChI Key: FDWZAOGDOVQOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpyrrolinium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. 1-Methylpyrrolinium is a cationic species, meaning that it has a positive charge due to the presence of a nitrogen atom with a lone pair of electrons.

Scientific Research Applications

Microbial Synthesis for Alkaloid Production

1-Methylpyrrolinium is a key intermediate in the biosynthesis of various alkaloids. Studies have demonstrated the microbial synthesis of N-methylpyrrolinium in Escherichia coli and Saccharomyces cerevisiae, laying the foundation for the heterologous biosynthesis of N-methylpyrrolinium-derived alkaloids. This approach offers a sustainable method for producing valuable plant-source specialized metabolites with pharmaceutical or biological activity (Ping et al., 2019).

Synthesis of Tropane Alkaloid Intermediates

1-Methylpyrrolinium is involved in the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids. A concise method has been developed to synthesize these compounds from N-methylpyrrolinium cation, demonstrating its role in the biosynthetic pathway of these alkaloids (Ma et al., 2020).

Hydrogenation of Pyrrole Derivatives

The hydrogenation of 1-methylpyrrole has been investigated, particularly focusing on heterogeneous catalytic hydrogenation in non-acidic medium. This research is significant in understanding the reactivity of pyrrole derivatives and their potential applications in various chemical processes (Hegedüs et al., 1997).

Direct Metallation of N-Heterocyclic Compounds

1-Methylpyrrolinium has been studied in the context of direct C-magnesiation and C-zincation of N-heterocyclic aromatic compounds. This research offers insights into novel metallation techniques and the potential for developing new synthetic pathways for N-heterocyclic compounds (Conway et al., 2007).

Ionic Liquids and Electrochemical Applications

Studies have investigated ionic liquids incorporating 1-methylpyrrolinium derivatives, examining their physical properties and potential applications in electrochemistry and material science. This research is crucial for developing new ionic liquids with specific desired properties (Forsyth et al., 2002).

Electrochemical and Material Science Applications

1-Methylpyrrolinium and its derivatives have been explored in the context of electrochemical processes, including the formation of oligomers at electrified interfaces. This research contributes to the understanding of electrochemical reactions and the development of new materials for various applications (Cunnane & Evans, 1998).

properties

CAS RN

16032-02-3

Product Name

1-Methylpyrrolinium

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C5H10N/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3/q+1

InChI Key

FDWZAOGDOVQOLD-UHFFFAOYSA-N

SMILES

C[N+]1=CCCC1

Canonical SMILES

C[N+]1=CCCC1

Other CAS RN

16032-02-3

synonyms

1-methyl-delta(1)-pyrrolinium
1-methyl-delta(1)-pyrrolinium chloride
1-methyl-delta(1)-pyrrolinium, 2-(14)C-labeled
1-methylpyrrolinium
N-methylpyrrolinium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpyrrolinium
Reactant of Route 2
1-Methylpyrrolinium
Reactant of Route 3
1-Methylpyrrolinium
Reactant of Route 4
1-Methylpyrrolinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.